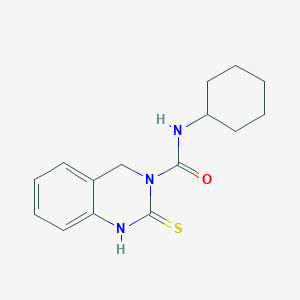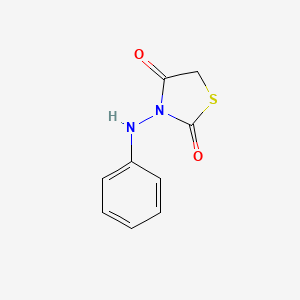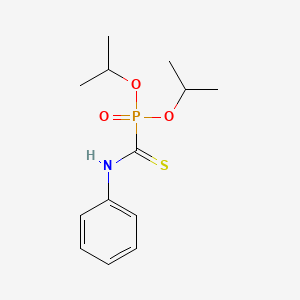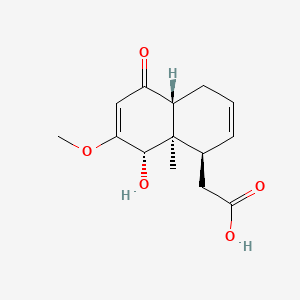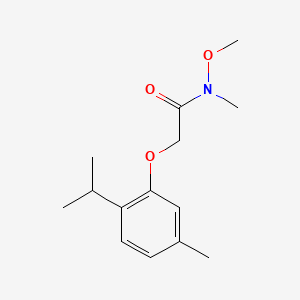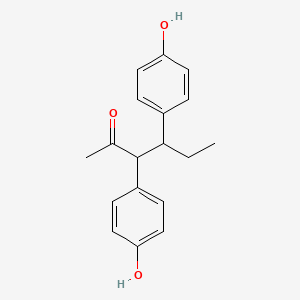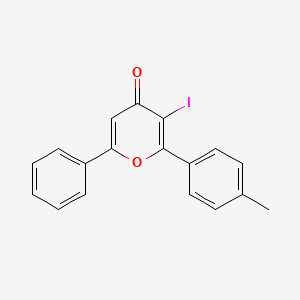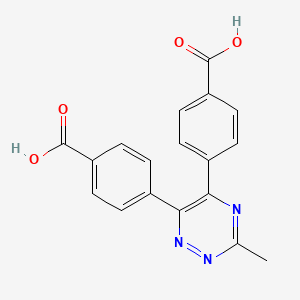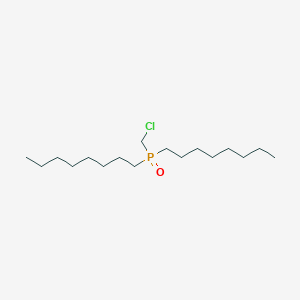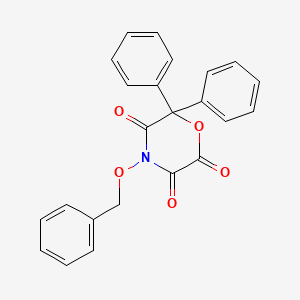
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a benzyloxy group attached to the morpholine ring, along with two phenyl groups and three ketone functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyl group on the morpholine ring.
Attachment of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation reactions, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Oxidation to Form Trione: The final step involves the oxidation of the morpholine ring to introduce the three ketone functionalities, which can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone functionalities to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Products may include alcohols, amines, or other reduced derivatives.
Substitution: Products depend on the nucleophile used and may include ethers, amines, or halogenated compounds.
科学研究应用
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Modulation of Receptors: It may interact with cellular receptors, altering their signaling pathways.
Generation of Reactive Species: The compound may generate reactive oxygen species (ROS) or other reactive intermediates that can affect cellular processes.
相似化合物的比较
Similar Compounds
4-(Benzyloxy)phenol: A simpler compound with a benzyloxy group attached to a phenol ring.
6,6-Diphenylmorpholine: A morpholine derivative with two phenyl groups but lacking the trione functionalities.
4-(Benzyloxy)-2-hydroxybenzaldehyde: A compound with a benzyloxy group and an aldehyde functionality.
Uniqueness
4-(Benzyloxy)-6,6-diphenylmorpholine-2,3,5-trione is unique due to its combination of a benzyloxy group, two phenyl groups, and three ketone functionalities
属性
CAS 编号 |
105854-09-9 |
|---|---|
分子式 |
C23H17NO5 |
分子量 |
387.4 g/mol |
IUPAC 名称 |
6,6-diphenyl-4-phenylmethoxymorpholine-2,3,5-trione |
InChI |
InChI=1S/C23H17NO5/c25-20-21(26)29-23(18-12-6-2-7-13-18,19-14-8-3-9-15-19)22(27)24(20)28-16-17-10-4-1-5-11-17/h1-15H,16H2 |
InChI 键 |
MTWKJNZTXQVYEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CON2C(=O)C(=O)OC(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


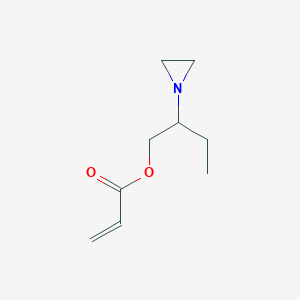
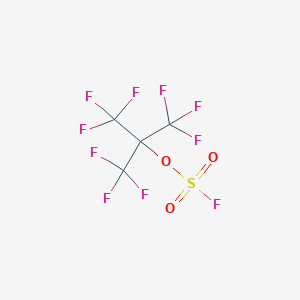
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)
